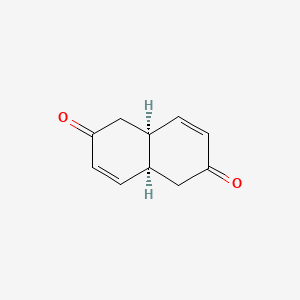
1-(5-Methylpyridin-2-yl)benzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Methylpyridin-2-yl)benzotriazole is a heterocyclic compound that combines the structural features of benzotriazole and methylpyridine. Benzotriazole is known for its applications in corrosion inhibition, while methylpyridine is a derivative of pyridine, a basic heterocyclic organic compound. The fusion of these two structures imparts unique chemical and physical properties to this compound, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methylpyridin-2-yl)benzotriazole typically involves the reaction of 5-methyl-2-pyridylamine with benzotriazole under specific conditions. One common method includes:
Diazotization: The amine group of 5-methyl-2-pyridylamine is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with benzotriazole in the presence of a base such as sodium acetate.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis by providing better control over reaction parameters.
化学反応の分析
Types of Reactions: 1-(5-Methylpyridin-2-yl)benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzotriazole moiety acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of the methylpyridine ring.
Reduction: Reduced forms of the benzotriazole moiety.
Substitution: Substituted benzotriazole derivatives.
科学的研究の応用
1-(5-Methylpyridin-2-yl)benzotriazole has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anticancer and antimicrobial activities.
Industry: Utilized as a corrosion inhibitor and in the development of advanced materials for electronic and photonic applications.
作用機序
The mechanism of action of 1-(5-Methylpyridin-2-yl)benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its ability to participate in π-π stacking interactions and hydrogen bonding allows it to bind effectively to biological targets, modulating their activity.
類似化合物との比較
Benzotriazole: Known for its corrosion inhibition properties.
Methylpyridine: A basic heterocyclic compound with various industrial applications.
Benzimidazole: Shares structural similarities with benzotriazole and is used in pharmaceuticals.
Uniqueness: 1-(5-Methylpyridin-2-yl)benzotriazole is unique due to the combination of benzotriazole and methylpyridine structures, which imparts distinct chemical reactivity and biological activity
特性
分子式 |
C12H10N4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
1-(5-methylpyridin-2-yl)benzotriazole |
InChI |
InChI=1S/C12H10N4/c1-9-6-7-12(13-8-9)16-11-5-3-2-4-10(11)14-15-16/h2-8H,1H3 |
InChIキー |
ZFSVJMLZSZJUJQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)N2C3=CC=CC=C3N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


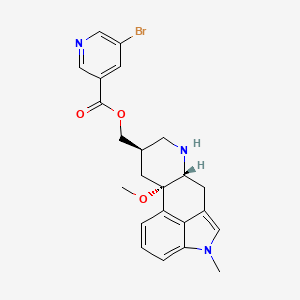
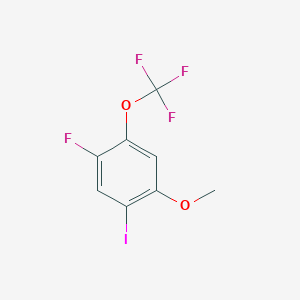
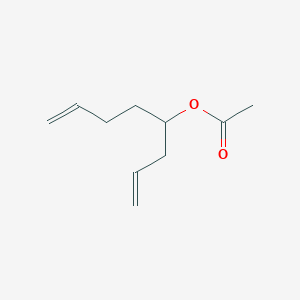
![4-[(1R)-1-hydroxy-2-[4-(4-phenylmethoxyphenyl)butylamino]ethyl]benzene-1,2-diol](/img/structure/B13430216.png)
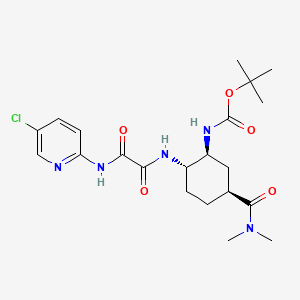
![6-[(2-Hydroxy-6-methylphenyl)methyl]-2-(methoxymethyl)-3-methyl-phenol](/img/structure/B13430231.png)
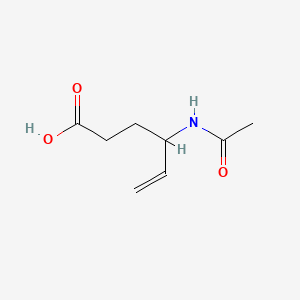
![4,5-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13430239.png)

![1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid](/img/structure/B13430255.png)
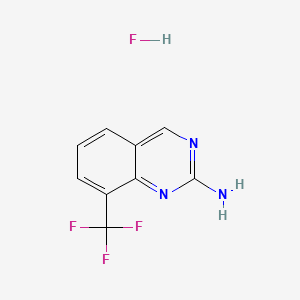
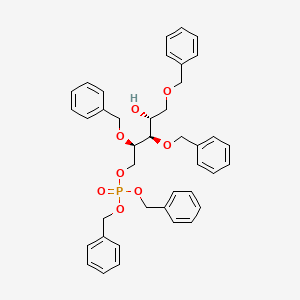
![[(2R,3R,4R,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13430264.png)
